4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
Overview
Description
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52669. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Carboxylic anhydrides, such as “5-methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione”, often target nucleophilic functional groups in biological molecules, such as the hydroxyl groups in alcohols or the amine groups in amines .
Mode of action
The compound “5-methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione” would likely interact with its targets through nucleophilic acyl substitution reactions. In these reactions, the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a carboxylic acid and a carboxylate ion .
Properties
IUPAC Name |
5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSKMUAMXLNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058714 | |
Record name | 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3425-89-6 | |
Record name | Isomethyltetrahydrophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3425-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3425-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-tetrahydro-4-methylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key thermodynamic properties of 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride that have been determined through experimental studies?
A1: Adiabatic calorimetry studies have successfully characterized several key thermodynamic properties of 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. These include:
- Melting point (Tm): [335.54 ± 0.41 K] []
- Enthalpy of fusion (ΔfusHm): [17.67 ± 0.04 kJ·mol-1] []
- Entropy of fusion (ΔfusSm): [52.65 ± 0.04 J·K-1·mol-1] []
Q2: How thermally stable is 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride?
A2: Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric analysis (TG), were employed to investigate the compound's thermal stability. The research concluded that any observed mass loss during heating is primarily attributed to evaporation rather than thermal decomposition. [] This suggests a relatively high degree of thermal stability for 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride.
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